REACTION_CXSMILES
|
O.[C:2]([O-:9])(=[O:8])[CH2:3][CH2:4][C:5]([O-:7])=[O:6].[NH4+].[NH4+].[C:12]1([CH3:22])[CH:17]=[CH:16]C(S(O)(=O)=O)=CC=1>C(O)CCC>[C:2]([O:9][CH2:22][CH2:12][CH2:17][CH3:16])(=[O:8])[CH2:3][CH2:4][C:5]([O:7][CH2:2][CH2:3][CH2:4][CH3:5])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
diammonium succinate
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are initially charged
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC(=O)OCCCC)(=O)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |